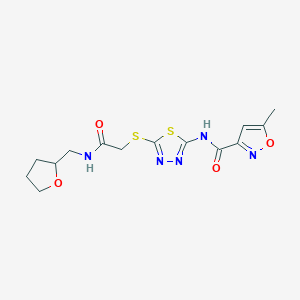
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Characterization and Potential Cannabinoid Receptor Activity
Researchers have identified novel compounds, including derivatives of indoles, with potential cannabinoid receptor activity. These compounds were seized by German custom authorities and characterized through mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, indicating their potential for scientific research in understanding cannabinoid receptor interactions and the design of new therapeutic agents (Westphal et al., 2015).
Metabolism and Pharmacokinetics
The metabolism of psychoactive indolealkylamines, including 5-methoxy-N,N-dimethyltryptamine, a compound structurally related to N-(1H-indol-5-ylmethyl)-2-methoxyethanamine, has been studied to understand their pharmacokinetic profiles. Such studies provide insights into their rapid uptake, clearance, and the enzymatic pathways involved in their metabolism, which is crucial for assessing their therapeutic potential and safety profile (Sitaram et al., 1987).
Psychoactive Properties and Analytical Profiles
Research into psychoactive arylcyclohexylamines, which share a structural motif with this compound, has led to the development of analytical methods for their detection and quantification in biological matrices. These methods facilitate the study of their pharmacological properties, toxicology, and potential therapeutic uses (De Paoli et al., 2013).
Antioxidant Properties and Plant Physiology
Melatonin, an indoleamine structurally related to this compound, has been shown to exhibit antioxidant properties and play a role in plant physiology. Studies have demonstrated melatonin's protective effects against chlorophyll degradation during senescence in barley leaves, suggesting its potential as a growth-promoting compound in agriculture and its role in mitigating oxidative stress (Arnao & Hernández-Ruiz, 2009).
Corrosion Inhibition
Research on 3-amino alkylated indoles, which are structurally similar to this compound, has revealed their potential as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the versatility of indole derivatives in industrial applications beyond their biological and pharmacological roles (Verma et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with an indole structure often interact with various proteins in the body. For example, many drugs with an indole ring structure are known to interact with G protein-coupled receptors (GPCRs), which are involved in transmitting signals from outside the cell to its interior .
Mode of Action
The interaction between “N-(1H-indol-5-ylmethyl)-2-methoxyethanamine” and its targets would depend on the specific chemical properties of the compound and the target. The indole ring could form pi-stacking interactions with aromatic amino acids in the target protein, while the methoxyethanamine group could form hydrogen bonds with polar amino acids .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. If it interacts with GPCRs, it could affect a wide range of signaling pathways, including those involved in inflammation, neurotransmission, and cell growth .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. The presence of the methoxy group could potentially increase its lipophilicity, which might enhance its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways they are involved in. If it acts as an agonist or antagonist at a GPCR, it could upregulate or downregulate the signaling pathway controlled by that receptor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “this compound”. For example, changes in pH could affect the compound’s ionization state and therefore its interaction with its targets .
Análisis Bioquímico
Cellular Effects
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-15-7-6-13-9-10-2-3-12-11(8-10)4-5-14-12/h2-5,8,13-14H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOLSCWDSUFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
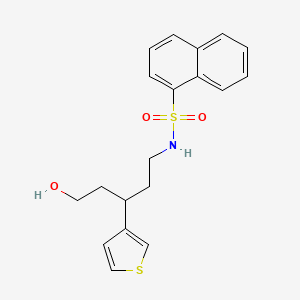

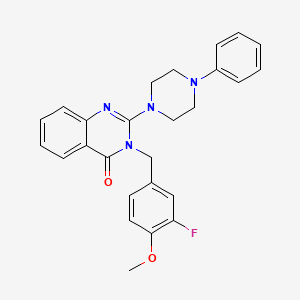
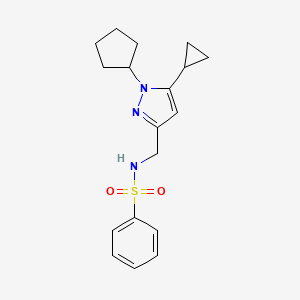

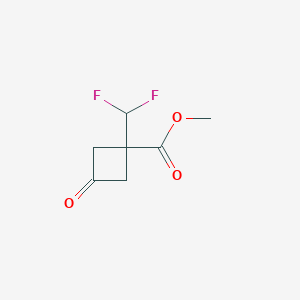
![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2550184.png)
![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2550186.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)
